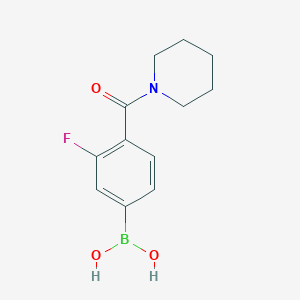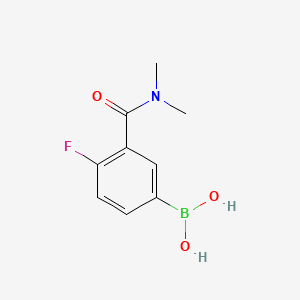![molecular formula C10H12FNO2 B1437360 Ethyl 2-[(2-fluorophenyl)amino]acetate CAS No. 2521-98-4](/img/structure/B1437360.png)
Ethyl 2-[(2-fluorophenyl)amino]acetate
Vue d'ensemble
Description
Ethyl 2-[(2-fluorophenyl)amino]acetate is a compound with the molecular formula C10H12FNO2 . It is also known by other names such as ethyl 2-(2-fluoroanilino)acetate and has a molecular weight of 197.21 g/mol .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C10H12FNO2/c1-2-14-10(13)7-12-9-6-4-3-5-8(9)11/h3-6,12H,2,7H2,1H3 . This string represents the compound’s molecular structure in a standardized format. The compound’s canonical SMILES string, another representation of its structure, is CCOC(=O)CNC1=CC=CC=C1F . Physical And Chemical Properties Analysis
This compound has a molecular weight of 197.21 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 197.08520679 g/mol . The compound has a topological polar surface area of 38.3 Ų and a complexity of 187 .Applications De Recherche Scientifique
Synthesis and Characterization
Ethyl 2-[(2-fluorophenyl)amino]acetate has been a subject of study for its synthesis and characterization. For instance, Sapnakumari et al. (2014) synthesized and characterized a related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, using various techniques like FT-IR, UV-Visible, and X-ray diffraction (Sapnakumari et al., 2014).
Biological Evaluation
In the field of biological studies, this compound derivatives have been evaluated for their potential in cancer treatment. Riadi et al. (2021) investigated a derivative for its cytotoxic activity against human cancer cell lines, displaying potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an anti-cancer agent (Riadi et al., 2021).
Corrosion Inhibition
This compound derivatives have also been explored in the context of corrosion inhibition. Lgaz et al. (2017) examined chalcone derivatives, including (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, for their effect on mild steel corrosion in hydrochloric acid. These derivatives demonstrated high inhibition activities, suggesting their potential as corrosion inhibitors (Lgaz et al., 2017).
Fluorescence Studies
In the area of fluorescence, this compound derivatives have been synthesized and their fluorescence properties investigated. Hisham et al. (2019) studied N-aryl-2-aminoquinolines, derived from a reaction involving 2-chloroquinoline and anilines, and found that the fluorescence quantum yield was affected by various factors, including solvent interactions and substituent groups (Hisham et al., 2019).
Pharmacological Applications
Further, this compound compounds have been studied for pharmacological applications. Hayashi et al. (1998) developed Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a potent and orally active fibrinogen receptor antagonist with potential for antithrombotic treatment (Hayashi et al., 1998).
Safety and Hazards
While specific safety and hazard information for Ethyl 2-[(2-fluorophenyl)amino]acetate was not found, similar chemicals are often considered hazardous according to the OSHA Hazard Communication Standard . They may pose risks such as flammability, eye damage/irritation, and specific target organ toxicity .
Analyse Biochimique
Biochemical Properties
Ethyl 2-[(2-fluorophenyl)amino]acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound is known to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The interaction between this compound and proteases can modulate the enzymatic activity, leading to changes in protein degradation and turnover rates. Additionally, this compound may also interact with other biomolecules such as receptors and transporters, affecting their binding affinity and signaling pathways.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival . By affecting these pathways, this compound can impact cell growth and development. Furthermore, this compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes involved in cellular metabolism and homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, modulating their activity and function. For instance, this compound can act as an enzyme inhibitor, preventing the catalytic activity of certain enzymes and thereby altering metabolic pathways . Additionally, this compound can also activate certain enzymes, enhancing their activity and leading to increased metabolic flux. The binding interactions between this compound and biomolecules can also result in changes in gene expression, further influencing cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable at room temperature, with a predicted boiling point of approximately 270.2°C at 760 mmHg . Over extended periods, this compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that prolonged exposure to this compound can result in alterations in cellular metabolism and gene expression, highlighting the importance of considering temporal effects when using this compound in research.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and metabolism. As the dosage increases, the impact of this compound on cellular processes becomes more pronounced . High doses of this compound can lead to toxic or adverse effects, such as cell death or apoptosis, highlighting the importance of determining the optimal dosage for research purposes. Threshold effects have also been observed, where a certain concentration of this compound is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For example, this compound can inhibit or activate enzymes in the glycolytic pathway, affecting the production of ATP and other metabolites. Additionally, this compound can also interact with cofactors such as NADH and FADH2, influencing their redox state and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as solute carrier (SLC) proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability, determining its overall bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial metabolism and energy production. Additionally, this compound can also be directed to the nucleus, affecting gene expression and cellular signaling pathways. The subcellular localization of this compound is crucial for understanding its biochemical properties and effects on cellular function.
Propriétés
IUPAC Name |
ethyl 2-(2-fluoroanilino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-2-14-10(13)7-12-9-6-4-3-5-8(9)11/h3-6,12H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNIYVJASXKFFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2521-98-4 | |
| Record name | ethyl 2-[(2-fluorophenyl)amino]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


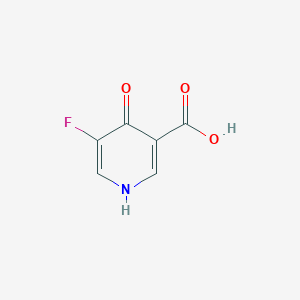






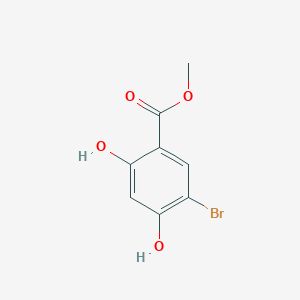
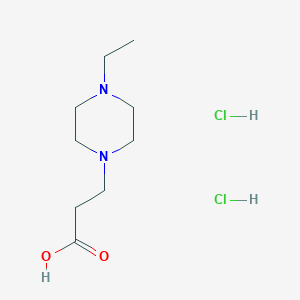
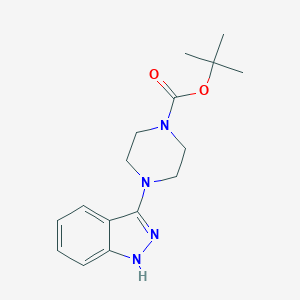

![5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione](/img/structure/B1437297.png)
